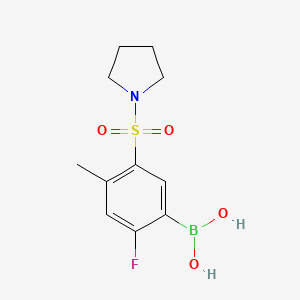

(2-Fluoro-4-methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Description

Propriétés

IUPAC Name |

(2-fluoro-4-methyl-5-pyrrolidin-1-ylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO4S/c1-8-6-10(13)9(12(15)16)7-11(8)19(17,18)14-4-2-3-5-14/h6-7,15-16H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQJJLWKLWZRTDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)C)S(=O)(=O)N2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Step 1: Preparation of the Aryl Halide Precursor

- Starting Materials : 2-Fluoro-4-methylbenzene or a similar precursor.

- Reaction Conditions : Bromination or iodination reactions are typically performed under acidic conditions with a halogenating agent like N-bromosuccinimide (NBS) or iodine monochloride (ICl).

Step 2: Introduction of the Pyrrolidin-1-ylsulfonyl Group

- Reagents : Pyrrolidin-1-ylsulfonyl chloride, a base such as triethylamine (Et3N), and a solvent like dichloromethane (DCM).

- Reaction Conditions : The reaction is usually carried out at room temperature with stirring for several hours.

Step 3: Conversion to Boronic Acid

- Reagents : The aryl halide from Step 2, a boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base like potassium carbonate (K2CO3).

- Reaction Conditions : The reaction is typically performed in a solvent like toluene or tetrahydrofuran (THF) under reflux conditions.

Analysis and Purification

After synthesis, the compound is analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and purity. Purification can be achieved through recrystallization or column chromatography.

Data and Research Findings

| Compound | Molecular Formula | Molecular Weight (g/mol) | Synthetic Route |

|---|---|---|---|

| This compound | C11H16BFNO4S | 283.1 | Palladium-catalyzed cross-coupling |

| (2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid | C10H14BNO4S | 255.1 | Suzuki-Miyaura coupling |

Analyse Des Réactions Chimiques

Types of Reactions

(2-Fluoro-4-methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The fluorine atom and other substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can introduce new functional groups onto the phenyl ring .

Applications De Recherche Scientifique

(2-Fluoro-4-methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: It may serve as an intermediate in the synthesis of drugs targeting specific biological pathways.

Industry: The compound is valuable in the production of materials with specific chemical properties.

Mécanisme D'action

The mechanism of action of (2-Fluoro-4-methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The fluorine and pyrrolidin-1-ylsulfonyl groups contribute to the compound’s specificity and binding affinity .

Comparaison Avec Des Composés Similaires

Structural Analogues with Sulfonamide Substitutions

The table below compares the target compound with structurally related sulfonamide-functionalized aryl boronic acids:

Key Observations :

- Fluorine substitution at the 2-position increases electrophilicity of the boronic acid group, enhancing reactivity in cross-coupling reactions compared to non-fluorinated analogues .

- Methyl groups at the 4-position improve lipophilicity , which may influence membrane permeability in biological applications .

- Pyrrolidine vs.

Electronic and Steric Effects

- Electron-Withdrawing Groups: The fluoro and sulfonyl groups reduce electron density at the boronic acid site, accelerating oxidative hydroxylation reactions (e.g., phenol formation under Co-porphyrin catalysis) .

- Steric Hindrance : The pyrrolidinylsulfonyl group at the 5-position creates significant steric bulk, reducing undesired side reactions in multi-component systems compared to smaller substituents (e.g., methoxy) .

Reactivity in Cross-Coupling Reactions

Compared to simpler aryl boronic acids (e.g., phenylboronic acid), the target compound exhibits:

Activité Biologique

(2-Fluoro-4-methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Boronic acids have garnered attention for their diverse applications, including antimicrobial, anticancer, and antiviral properties. This article aims to explore the biological activity of this specific boronic acid derivative, synthesizing findings from various studies and providing a comprehensive overview.

The compound's structure includes a fluorine atom and a pyrrolidine moiety, which are known to influence its biological activity. The presence of the boronic acid functional group is critical for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C12H16B F N O2 S |

| Molecular Weight | 273.24 g/mol |

| CAS Number | Not Available |

| Solubility | Soluble in DMSO and methanol |

Boronic acids are known to interact with diols and amino acids, which can lead to inhibition of certain enzymes. Specifically, the mechanism of action for this compound may involve:

- Enzyme Inhibition : Interaction with proteases or other enzymes critical in cellular pathways.

- Antimicrobial Activity : Potential binding to bacterial tRNA synthetases, similar to other boronic acid derivatives that inhibit microbial growth.

Antimicrobial Activity

Research indicates that boronic acids exhibit significant antimicrobial properties. The specific compound has shown:

- Inhibition against Bacteria : Studies have demonstrated moderate activity against Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values suggesting effectiveness comparable to established antimicrobial agents like Tavaborole (AN2690) .

- Fungal Activity : The compound has also been tested against fungi such as Candida albicans, showing promising results in inhibiting fungal growth .

Case Studies

- Study on Antimicrobial Efficacy :

- In Vitro Testing Against Cancer Cells :

Q & A

Basic: What synthetic strategies are effective for preparing (2-Fluoro-4-methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid?

Answer:

The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, aromatic boronic acids are critical in Suzuki-Miyaura couplings, where oxidative addition with nitriles or aryl halides is key . The pyrrolidin-1-ylsulfonyl group may influence regioselectivity due to steric and electronic effects. Aromatic boronic acids are preferred over vinylic analogs for higher reactivity in such reactions . Transesterification methods using solid-phase or monophasic conditions (e.g., methyl boronic acid) can also isolate boronic esters, which are later hydrolyzed to the free acid .

Basic: How can researchers characterize the purity and stability of this compound?

Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highly sensitive for detecting boronic acid impurities at ppm levels, validated under ICH guidelines . Proton NMR can monitor oxidative stability, particularly in aqueous solutions where boronic esters equilibrate with free acids . For stability, affinity assays (e.g., alizarin red S) rank diol-boronic acid interactions, revealing hydrolysis rates . Storage at 0–6°C in anhydrous conditions is recommended to prevent ester hydrolysis .

Advanced: How does the pyrrolidin-1-ylsulfonyl substituent affect reactivity in cross-coupling reactions?

Answer:

The sulfonyl group acts as a strong electron-withdrawing moiety, enhancing oxidative addition rates with palladium catalysts. However, steric hindrance from the pyrrolidine ring may reduce accessibility to the boronic acid’s active site. Comparative studies with meta- or para-substituted analogs show that ortho-substituents (e.g., fluoro and methyl groups) improve regioselectivity in decarbonylation reactions, yielding ketones in 64–84% efficiency . Kinetic studies using substrates with varying diol affinities (e.g., pinacol vs. neopentyl glycol) further clarify steric impacts .

Advanced: What methodological challenges arise in analyzing boronic acid derivatives in biological systems?

Answer:

In aqueous environments, boronic acids form reversible esters with diols (e.g., glucose), complicating quantification. Competitive binding assays (e.g., with polyols) are used to dissociate these complexes . For in vitro studies, oxidative stability is critical; hydrogen peroxide exposure reveals that boronic esters with R,R-2,3-butanediol oxidize faster (50% conversion in 5 minutes) than free acids (22 minutes) . LC-MS/MS methods must account for matrix effects, validated using spike-recovery experiments in biological fluids .

Advanced: How can researchers mitigate contradictions in data on boronic acid reactivity?

Answer:

Contradictions often stem from varying reaction conditions (e.g., solvent polarity, temperature) or diol-boronic acid equilibria. For example:

- Oxidative Stability: Pinacol boronic esters oxidize faster than neopentyl glycol analogs despite lower diol affinity, indicating oxidation pathways independent of hydrolysis .

- Cross-Coupling Efficiency: Electron-withdrawing groups (e.g., sulfonyl) improve palladium catalyst turnover but may reduce substrate solubility. Biphasic systems (water/toluene) or micellar catalysis can resolve this .

Basic: What are the applications of this compound in materials science?

Answer:

Boronic acids are used in stimuli-responsive hydrogels, where the sulfonylpyrrolidine group enhances glucose-binding affinity via reversible diol interactions. These hydrogels are pH-sensitive due to the sulfonyl group’s acidity, enabling controlled drug release . The fluoro substituent further modulates hydrophobicity, critical for tuning hydrogel swelling ratios .

Advanced: How does the fluoromethyl group influence spectroscopic properties?

Answer:

The fluorine atom induces deshielding in NMR, with chemical shifts sensitive to electronic environments (e.g., ~-120 ppm for aryl fluorides). In IR, the B-O stretching (1340–1310 cm) and S=O vibrations (1170 cm) confirm boronic acid and sulfonyl group integrity . X-ray crystallography of analogous compounds (e.g., 2-formyl-4-methoxyphenylboronic acid) reveals planar geometry at boron, critical for Suzuki coupling .

Advanced: What computational methods predict mutagenicity or toxicity of boronic acid impurities?

Answer:

Density functional theory (DFT) calculates electrophilic parameters (e.g., electrophilicity index) to predict genotoxicity. Structural alerts (e.g., α,β-unsaturated carbonyls) are screened using software like Derek Nexus. For example, carboxy phenyl boronic acid is flagged for potential DNA adduct formation, necessitating LC-MS/MS monitoring below 1 ppm in pharmaceuticals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.